capivasertib -

capivasertib

Catalog Number: EVT-8927863
CAS Number:
Molecular Formula: C21H25ClN6O2
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capivasertib, also known by its developmental code AZD5363, is a selective ATP-competitive pan-AKT kinase inhibitor that targets the three isoforms of the AKT protein: AKT1, AKT2, and AKT3. This compound has shown promise in the treatment of various cancers, particularly those with alterations in the phosphatidylinositol 3-kinase (PI3K) pathway, such as breast cancer and prostate cancer. Capivasertib's mechanism involves inhibiting the downstream signaling of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation in cancer cells.

Source and Classification

Capivasertib was developed by AstraZeneca and has been classified as an investigational drug primarily used in oncology. The compound is categorized under kinase inhibitors, specifically targeting serine/threonine kinases that play significant roles in tumor growth and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of capivasertib involves several steps that can be performed through various chemical reactions. Initial studies have reported methods that include:

  1. Starting Materials: The synthesis begins with readily available precursors, including substituted piperidines and pyrimidines.
  2. Reactions: Key reactions include:
    • Amidation: The formation of amide bonds between carboxylic acids and amines.
    • Cyclization: Formation of heterocycles from linear precursors.
    • Crystallization: Solid-state forms, including polymorphs and salts, are produced for stability and bioavailability improvements .

The synthetic routes have been optimized to enhance yield and purity while minimizing byproducts.

Molecular Structure Analysis

Structure and Data

Capivasertib's molecular formula is C19H22ClN5O2, with a molecular weight of 373.87 g/mol. The structure features:

  • Core Structure: A piperidine ring linked to a pyrimidine moiety.
  • Functional Groups: Includes hydroxyl groups, chlorophenyl groups, and amide linkages.

The three-dimensional conformation is essential for its binding affinity to the AKT kinase active site, influencing its inhibitory potency .

Chemical Reactions Analysis

Reactions and Technical Details

Capivasertib participates in various chemical reactions pertinent to its pharmacological activity:

  1. Inhibition of Kinases: It competitively inhibits AKT kinases by binding to the ATP-binding site.
  2. Pharmacokinetic Interactions: Capivasertib can undergo metabolic transformations involving cytochrome P450 enzymes, affecting its bioavailability and clearance rates.

These reactions are critical for understanding both the therapeutic efficacy and potential side effects associated with capivasertib treatment .

Mechanism of Action

Process and Data

Capivasertib exerts its effects primarily through the inhibition of the AKT signaling pathway:

  1. Binding: It binds to the ATP-binding site of AKT proteins, preventing phosphorylation by upstream kinases.
  2. Downstream Effects:
    • Inhibition of cell survival pathways leading to apoptosis in cancer cells.
    • Reduction in proliferation signals that contribute to tumor growth.

Clinical studies have demonstrated that capivasertib enhances apoptosis in tumor cells resistant to standard therapies like docetaxel by modulating downstream effectors such as GSK3β and p70S6K .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Capivasertib is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Capivasertib is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on polymorphic forms but is generally around 150–160 °C.

These properties are crucial for formulating effective drug delivery systems .

Applications

Scientific Uses

Capivasertib has significant applications in clinical oncology:

  1. Cancer Treatment: It is being investigated as a treatment option for various cancers with PI3K pathway alterations, including:
    • Breast cancer (especially triple-negative subtypes).
    • Prostate cancer.
  2. Combination Therapies: Research indicates enhanced efficacy when used in combination with other agents like docetaxel or paclitaxel, particularly in resistant cancer models .
Molecular Pharmacology of Capivasertib

AKT Isoform Inhibition Dynamics

Structural Basis of Pan-AKT Inhibition

Capivasertib (AZD5363) exhibits potent inhibition across all three AKT isoforms (AKT1, AKT2, AKT3) with half-maximal inhibitory concentration (IC~50~) values of 3 nM, 7 nM, and 7 nM, respectively [5] [10]. This pan-AKT activity stems from its pyrrolopyrimidine-based structure, which forms critical hydrogen bonds with conserved residues in the adenosine triphosphate (ATP)-binding pocket. Specifically, the pyrrolopyrimidine ring interacts with glutamic acid 228 and alanine 230 of the hinge region in AKT1, while its piperidine group positions the primary amine within an acidic pocket formed by glutamic acid 234 and glutamic acid 278 [5] [6]. The para-chlorophenyl moiety extends into a hydrophobic region near the gatekeeper residue methionine 227, exploiting structural conservation across AKT isoforms [5] [8]. This binding mode remains effective against the clinically relevant AKT1^glutamic acid17lysine^ mutant, as the mutation does not alter the kinase domain conformation required for capivasertib binding [1] [6].

ATP-Competitive Binding Mechanisms vs. Allosteric Inhibitors

Capivasertib functions as an ATP-competitive inhibitor, directly targeting the active kinase conformation where the pleckstrin homology domain disengages from the kinase domain [2] [6]. This contrasts sharply with allosteric inhibitors (e.g., miransertib, MK-2206), which bind the interface between the pleckstrin homology and kinase domains, stabilizing an autoinhibited conformation [2] [8]. Key mechanistic differences include:

Table 1: Capivasertib vs. Allosteric AKT Inhibitors

PropertyCapivasertib (ATP-competitive)Allosteric Inhibitors (e.g., MK-2206)
Binding SiteATP-binding cleft (Kinase domain)PH-Kinase domain interface
AKT ConformationActive (PH domain disengaged)Inactive (PH domain engaged)
Effect on AKT1^glutamic acid17lysine^Unaltered potency (IC~50~ = 3–7 nM)Reduced potency (IC~50~ shift ≥5-fold)
Non-catalytic EffectsMinimal impact on acetate excretionSuppresses acetate excretion
Resistance MutationsKinase domain (e.g., AKT1^alanine230threonine^)PH domain interface (e.g., AKT1^lysine39glutamic acid^)

Data compiled from [2] [6] [8]

Biophysical studies using hydrogen-deuterium exchange mass spectrometry confirm that capivasertib binding induces distinct conformational changes at the autoinhibitory interface compared to allosteric inhibitors. Specifically, it increases solvent accessibility in the glycine-rich loop and activation loop regions, consistent with stabilization of an open, catalytically incompetent form [8].

Downstream Signaling Modulation in the PI3K/AKT/PTEN Pathway

Phosphorylation Suppression of AKT Substrates

Capivasertib profoundly suppresses phosphorylation of direct AKT substrates, disrupting oncogenic signaling. Key modulated targets include:

  • Proline-rich AKT substrate of 40 kDa (PRAS40): Phosphorylation at threonine 246 is inhibited at capivasertib concentrations ≥100 nM, relieving its suppression of mammalian target of rapamycin complex 1 activity [1] [5].
  • Glycogen synthase kinase 3 beta (GSK3β): Serine 9 phosphorylation is reduced, reactivating GSK3β’s tumor-suppressive functions in glycogen metabolism and β-catenin degradation [6] [7].
  • Forkhead box class O transcription factors (FoxO): Capivasertib dephosphorylates FoxO1/FoxO3a at threonine 24/serine 253, promoting nuclear translocation and activation of pro-apoptotic genes (e.g., BCL2-interacting mediator of cell death, Fas ligand) [5] [7].

Table 2: Key AKT Substrates Modulated by Capivasertib

SubstratePhosphorylation SiteFunctional Consequence of InhibitionCapivasertib IC~50~ (nM)
PRAS40Threonine 246Derepression of mammalian target of rapamycin complex 1; reduced protein synthesis6–15
GSK3βSerine 9β-catenin degradation; cell cycle arrest10–20
FoxO1/FoxO3aThreonine 24/Serine 253Nuclear translocation; BIM/FasL activation; apoptosis20–50
BADSerine 136Dissociation from BCL-XL; cytochrome c release50–100

Data derived from [1] [5] [6]

Biomarker studies in estrogen receptor-positive breast cancer models demonstrate ≥80% suppression of phosphorylated PRAS40 and GSK3β within 4 hours of capivasertib treatment at 400 nM, correlating with cyclin D1 downregulation and cell cycle arrest [1] [7].

Cross-Talk With Mammalian Target of Rapamycin and Cyclin-Dependent Kinase 4/6 Regulatory Nodes

Capivasertib exhibits critical pathway interactions at two key regulatory hubs:

  • Mammalian target of rapamycin complex 1 convergence: By inhibiting AKT-mediated phosphorylation of PRAS40 (an endogenous mammalian target of rapamycin complex 1 inhibitor), capivasertib indirectly activates mammalian target of rapamycin complex 1 signaling—a paradoxical effect that may limit its monotherapy efficacy [5] [7]. However, this also creates synthetic lethality with mammalian target of rapamycin catalytic inhibitors (e.g., AZD2014), as combined blockade prevents compensatory mammalian target of rapamycin complex 1 activation observed with either agent alone. Preclinical data show synergistic apoptosis in phosphatase and tensin homolog-null models when capivasertib is paired with mammalian target of rapamycin inhibitors [6] [7].

  • Cyclin-dependent kinase 4/6 interdependence: In estrogen receptor-positive breast cancer, capivasertib synergizes with cyclin-dependent kinase 4/6 inhibitors (e.g., palbociclib) by concurrently targeting distinct resistance mechanisms. Capivasertib downregulates cyclin D1 and phosphorylates retinoblastoma protein, while palbociclib enforces G1 arrest. Phosphoproteomic analyses reveal that capivasertib suppresses cyclin-dependent kinase 4/6 activity by reducing cyclin D1 stability and inhibiting AKT-mediated phosphorylation of cyclin-dependent kinase 2 and cyclin-dependent kinase 4 at regulatory sites [7]. This mechanistic complementarity enhances tumor regression in phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha-mutant xenografts compared to single-agent therapy [5] [7].

Properties

Product Name

capivasertib

IUPAC Name

4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)

InChI Key

JDUBGYFRJFOXQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.